Cas no 926231-85-8 (N-1-(4-fluorophenyl)ethylcyclopropanamine)

N-1-(4-fluorophenyl)ethylcyclopropanamine 化学的及び物理的性質
名前と識別子
-
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
- N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
- AGN-PC-015XG5
- CTK6A5089
- SBB074416
- AG-C-73345
- cyclopropyl[(4-fluorophenyl)ethyl]amine
- CYCLOPROPYL-[1-(4-FLUORO-PHENYL)-ETHYL]-AMINE
- N-1-(4-fluorophenyl)ethylcyclopropanamine
- 926231-85-8
- AKOS000134377
- DB-319041
- N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW: 179.23
- EN300-162705
- DTXSID60588359
- Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl ]-amine
- AKOS017280059
- N-(1-(4-fluorophenyl)ethyl)cyclopropanaMine, 98+% C11H14FN, MW
-
- MDL: MFCD09050918
- インチ: InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
- InChIKey: NJOWFYKNUVBXGE-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(C=C1)F)NC2CC2
計算された属性
- せいみつぶんしりょう: 179.111027613Da
- どういたいしつりょう: 179.111027613Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 238℃
- フラッシュポイント: 98℃
N-1-(4-fluorophenyl)ethylcyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM203566-1g |
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine |
926231-85-8 | 95% | 1g |
$470 | 2023-02-17 | |
Enamine | EN300-162705-0.5g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 0.5g |
$512.0 | 2023-02-17 | ||
Enamine | EN300-162705-0.1g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 0.1g |
$469.0 | 2023-02-17 | ||
Enamine | EN300-162705-10.0g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 10.0g |
$4224.0 | 2023-02-17 | ||
Enamine | EN300-162705-1.0g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-162705-250mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 250mg |
$117.0 | 2023-09-22 | ||
Enamine | EN300-162705-5000mg |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 5000mg |
$386.0 | 2023-09-22 | ||
Enamine | EN300-162705-0.05g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 0.05g |
$448.0 | 2023-02-17 | ||
Enamine | EN300-162705-5.0g |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine |
926231-85-8 | 5.0g |
$2171.0 | 2023-02-17 | ||
Chemenu | CM203566-1g |
N-(1-(4-fluorophenyl)ethyl)cyclopropanamine |
926231-85-8 | 95% | 1g |
$470 | 2021-06-15 |
N-1-(4-fluorophenyl)ethylcyclopropanamine 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N-1-(4-fluorophenyl)ethylcyclopropanamineに関する追加情報
Introduction to N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8)
N-1-(4-fluorophenyl)ethylcyclopropanamine, a compound with the chemical identifier CAS No. 926231-85-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenyl group and a cyclopropanamine moiety imparts distinct chemical properties that make it a promising candidate for further exploration.
The structural composition of N-1-(4-fluorophenyl)ethylcyclopropanamine is meticulously designed to enhance its pharmacological activity. The 4-fluorophenyl group, known for its ability to modulate electronic properties and metabolic stability, plays a crucial role in determining the compound's interaction with biological targets. Additionally, the cyclopropanamine moiety contributes to the molecule's rigidity, which can be advantageous in achieving high binding affinity and selectivity.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The incorporation of a 4-fluorophenyl group in N-1-(4-fluorophenyl)ethylcyclopropanamine aligns with this trend, making it a valuable asset in the quest for novel therapeutic agents. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of molecules, thereby improving their efficacy and safety profiles.
The cyclopropanamine core of N-1-(4-fluorophenyl)ethylcyclopropanamine is another key feature that contributes to its unique chemical profile. Cyclopropanamides are known for their ability to engage in specific interactions with biological targets, often leading to potent and selective binding. This structural motif has been extensively studied in the development of drugs targeting various diseases, including neurological disorders and cancer.
Recent research has highlighted the potential of N-1-(4-fluorophenyl)ethylcyclopropanamine as a lead compound for the development of new therapeutic agents. Preclinical studies have shown promising results in terms of its ability to modulate specific biological pathways. For instance, its interaction with certain enzymes and receptors has been found to exhibit inhibitory effects that could be beneficial in treating conditions such as inflammation and neurodegeneration.
The synthesis of N-1-(4-fluorophenyl)ethylcyclopropanamine involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The introduction of the 4-fluorophenyl group necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the cyclopropanamine ring requires careful optimization to achieve the desired product without unwanted side reactions.
The pharmacological properties of N-1-(4-fluorophenyl)ethylcyclopropanamine are further enhanced by its solubility characteristics. Unlike many fluorinated aromatic compounds that exhibit poor water solubility, this molecule has been engineered to be more soluble in aqueous environments. This improvement is crucial for drug development, as it facilitates formulation into oral and injectable medications, thereby enhancing patient compliance and therapeutic outcomes.
In conclusion, N-1-(4-fluorophenyl)ethylcyclopropanamine (CAS No. 926231-85-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of a 4-fluorophenyl group and a cyclopropanamine moiety, make it a promising candidate for further exploration in drug development. The compound's favorable pharmacokinetic properties and potential therapeutic applications underscore its importance as a lead molecule in medicinal chemistry research.
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